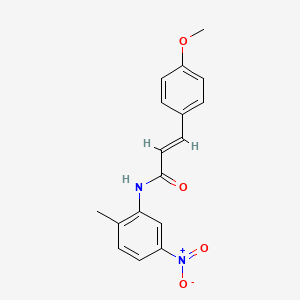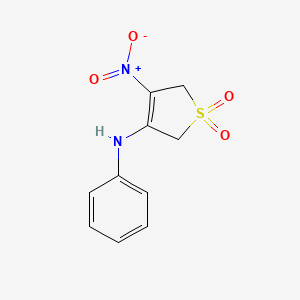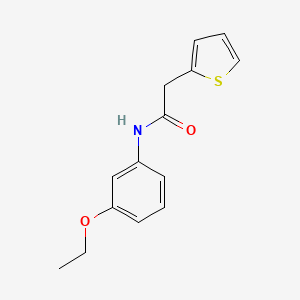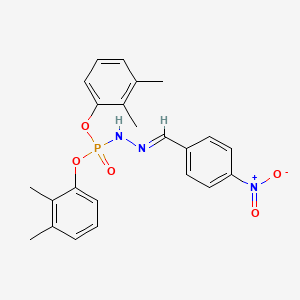
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide, also known as MNAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNAA is a yellow crystalline powder that is soluble in organic solvents and exhibits excellent stability.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide exerts its biological activities through the inhibition of various enzymes and proteins. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins, which are involved in the inflammatory response. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in programmed cell death. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been reported to exhibit antibacterial and antifungal activities.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide exhibits several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is also soluble in organic solvents, which makes it suitable for various applications. However, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has some limitations. It is not water-soluble, which limits its use in aqueous systems. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide also exhibits poor bioavailability, which may limit its use in vivo.
Future Directions
There are several future directions for the research on 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. One possible direction is the development of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide-based fluorescent probes for the detection of metal ions in environmental samples. Another direction is the optimization of the synthesis method to improve the yield and purity of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. The use of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide as a building block for the synthesis of novel polymers and as a precursor for the preparation of metal nanoparticles can also be explored. In addition, further studies are needed to elucidate the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide and to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide can be synthesized through a multistep process, and it exhibits excellent stability. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential use in medicinal chemistry, material science, and environmental science. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide exhibits several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide, and further studies are needed to fully understand its potential applications.
Synthesis Methods
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with 2-methyl-5-nitroaniline to form 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide. This intermediate is then subjected to a Knoevenagel condensation reaction with acetic anhydride and triethylamine to yield 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. The synthesis of 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In material science, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers and as a precursor for the preparation of metal nanoparticles. In environmental science, 3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been studied for its potential use as an adsorbent for the removal of heavy metal ions from water.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-7-14(19(21)22)11-16(12)18-17(20)10-6-13-4-8-15(23-2)9-5-13/h3-11H,1-2H3,(H,18,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANZEFIZELICJA-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)


![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)

![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)